1-Bromo-3-((4-methoxybenzyl)oxy)naphthalene
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Overview
Description
1-Bromo-3-((4-methoxybenzyl)oxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the 1-position and a 4-methoxybenzyl group attached to the 3-position of the naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-3-((4-methoxybenzyl)oxy)naphthalene typically involves the following steps:
Etherification: The 4-methoxybenzyl group can be introduced via a Williamson ether synthesis, where 3-bromo-1-naphthol reacts with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Bromo-3-((4-methoxybenzyl)oxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, which are valuable in pharmaceuticals and materials science.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1-Bromo-3-((4-methoxybenzyl)oxy)naphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It may be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which 1-Bromo-3-((4-methoxybenzyl)oxy)naphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-Bromo-3-((4-methoxybenzyl)oxy)naphthalene can be compared with other bromonaphthalenes and methoxybenzyl derivatives:
1-Bromo-2-naphthol: Similar in structure but lacks the methoxybenzyl group, leading to different reactivity and applications.
4-Methoxybenzyl bromide: Contains the methoxybenzyl group but lacks the naphthalene ring, making it less versatile in certain synthetic applications.
1-Bromo-4-methoxynaphthalene: Similar but with the methoxy group directly attached to the naphthalene ring, affecting its electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.
Properties
IUPAC Name |
1-bromo-3-[(4-methoxyphenyl)methoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO2/c1-20-15-8-6-13(7-9-15)12-21-16-10-14-4-2-3-5-17(14)18(19)11-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLYJIGDNZWNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=CC=CC=C3C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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